![molecular formula C9H12FN3 B1488070 5-Fluoro-2-(piperidin-4-yl)pyrimidine CAS No. 1256835-53-6](/img/structure/B1488070.png)
5-Fluoro-2-(piperidin-4-yl)pyrimidine
Overview
Description
“5-Fluoro-2-(piperidin-4-yl)pyrimidine” is a chemical compound with the molecular formula C9H12FN3. It is used in the preparation of potent deoxycytidine kinase inhibitors .
Synthesis Analysis
The synthesis of “5-Fluoro-2-(piperidin-4-yl)pyrimidine” involves a Suzuki coupling reaction in the presence of (4-fluorophenyl)boronic acid, triphenylphosphine, and palladium (II) acetate catalyst .Molecular Structure Analysis
The molecular structure of “5-Fluoro-2-(piperidin-4-yl)pyrimidine” consists of a pyrimidine ring, which is a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 3 . The pyrimidine ring is substituted at position 2 with a fluorine atom and at position 4 with a piperidine ring.Scientific Research Applications
Kinase Inhibition
This compound has been used as a starting material to synthesize potential kinase inhibitors, which are crucial in controlling cell growth and metabolism .
Anticancer Activity
Innovative derivatives of this compound have been evaluated for their anticancer activity, showing potency against certain cancer cell lines .
Drug Discovery
The piperidine nucleus, which is part of this compound’s structure, plays a significant role in drug discovery, particularly in structure-activity relationship studies .
Fluorinated Pyrimidines in Cancer Treatment
Fluorinated pyrimidines, like 5-Fluorouracil (5-FU), are widely used to treat cancer. While not directly mentioned, compounds like 5-Fluoro-2-(piperidin-4-yl)pyrimidine may contribute to this field through their fluorine chemistry .
Mechanism of Action
Target of Action
The primary target of 5-Fluoro-2-(piperidin-4-yl)pyrimidine is the protein serine/threonine-protein kinase B-raf . This protein plays a crucial role in regulating cell growth and proliferation, making it a key target in the treatment of various cancers .
Mode of Action
5-Fluoro-2-(piperidin-4-yl)pyrimidine interacts with its target by inhibiting the activity of the serine/threonine-protein kinase B-raf . This inhibition disrupts the normal signaling pathways within the cell, leading to changes in cell growth and proliferation .
Biochemical Pathways
The action of 5-Fluoro-2-(piperidin-4-yl)pyrimidine affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . This pathway is involved in a variety of cellular functions, including cell growth and survival . By inhibiting the serine/threonine-protein kinase B-raf, 5-Fluoro-2-(piperidin-4-yl)pyrimidine disrupts this pathway, leading to altered cell growth and proliferation .
Pharmacokinetics
Piperidine derivatives, which include 5-fluoro-2-(piperidin-4-yl)pyrimidine, are known to exhibit a wide range of biological activities and are used in the production of various drugs . These properties suggest that 5-Fluoro-2-(piperidin-4-yl)pyrimidine likely has favorable ADME properties that contribute to its bioavailability.
Result of Action
The molecular and cellular effects of 5-Fluoro-2-(piperidin-4-yl)pyrimidine’s action are primarily related to its inhibition of the serine/threonine-protein kinase B-raf . This inhibition disrupts the PI3K signaling pathway, leading to changes in cell growth and proliferation . These changes can result in the death of cancer cells, thereby contributing to the compound’s anticancer effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Fluoro-2-(piperidin-4-yl)pyrimidine. It is known that the efficacy of piperidine derivatives can be influenced by various factors, including the presence of other drugs, the pH of the environment, and the presence of certain enzymes
Future Directions
The future directions for “5-Fluoro-2-(piperidin-4-yl)pyrimidine” could involve further exploration of its potential as a deoxycytidine kinase inhibitor . Additionally, given the broad therapeutic potential of fluorinated pyrimidines , there may be opportunities to investigate its use in other medical applications.
properties
IUPAC Name |
5-fluoro-2-piperidin-4-ylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3/c10-8-5-12-9(13-6-8)7-1-3-11-4-2-7/h5-7,11H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMZRTRYVXITLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC=C(C=N2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-(piperidin-4-yl)pyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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